Bis(4-nitrophenyl) benzene-1,3-disulfonate
Description
Bis(4-nitrophenyl) benzene-1,3-disulfonate is an aromatic compound featuring a central benzene ring substituted with two sulfonate groups at the 1,3-positions and two 4-nitrophenyl groups. Sulfonate groups typically enhance water solubility and enable applications in catalysis, biochemical assays, and materials science . The nitro groups in this compound may confer electron-withdrawing effects, influencing reactivity and stability compared to other derivatives.
Properties
CAS No. |
13653-19-5 |
|---|---|
Molecular Formula |
C18H12N2O10S2 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
bis(4-nitrophenyl) benzene-1,3-disulfonate |
InChI |
InChI=1S/C18H12N2O10S2/c21-19(22)13-4-8-15(9-5-13)29-31(25,26)17-2-1-3-18(12-17)32(27,28)30-16-10-6-14(7-11-16)20(23)24/h1-12H |
InChI Key |
NVCBOTPTTJQCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) benzene-1,3-disulfonate typically involves the reaction of 4-nitrophenol with benzene-1,3-disulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester linkage. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Bis(4-nitrophenyl) benzene-1,3-disulfonate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenols and sulfonic acid derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride
Nucleophiles: Amines, thiols, alcohols
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Reduction Products: 4-aminophenyl benzene-1,3-disulfonate
Substitution Products: Various substituted phenyl benzene-1,3-disulfonates
Hydrolysis Products: 4-nitrophenol and benzene-1,3-disulfonic acid
Scientific Research Applications
Bis(4-nitrophenyl) benzene-1,3-disulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis(4-nitrophenyl) benzene-1,3-disulfonate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonate groups enhance the compound’s solubility and facilitate its incorporation into aqueous systems. The overall effect is determined by the specific molecular pathways and targets involved in the application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Compounds with the benzene-1,3-disulfonate core exhibit diverse properties depending on their substituents:
Key Observations :
- Electron-withdrawing vs. donating groups : Nitro (in Bis(4-nitrophenyl) derivative) and tetrazolium (in WST-1) groups enhance redox activity, while piperidinium (in catalysts) facilitates basicity for catalysis .
- Solubility : Sulfonation universally increases water solubility. Phloretin 3',3-disulfonate, for example, shows a ~26,700-fold solubility increase over its parent compound .
Biochemical Assays
- WST-1 : Superior specificity to superoxide radicals (O•⁻) compared to cytochrome c, enabling microplate-compatible assays .
- Phloretin 3',3-disulfonate : Demonstrates dose-dependent cytoprotection against UVB damage, outperforming unsulfonated phloretin .
Catalysis
- Piperidinium benzene-1,3-disulfonate catalysts: Enable efficient synthesis of pyran derivatives and dihydropyrano[2,3-c]pyrazoles under mild conditions, with reusability due to magnetic nanoparticle support .
Neuroprotection
- NXY-059 : A bis-sulfonated nitrone spin-trap agent, shows promise in mitigating ischemic stroke damage via radical scavenging, though clinical efficacy remains debated .
Material Science
- DSBPB : A highly sulfonated aromatic polymer used in cation exchange membranes, balancing ion conductivity and mechanical stability .
Physicochemical Properties
Biological Activity
Bis(4-nitrophenyl) benzene-1,3-disulfonate is a sulfonated aromatic compound with potential applications in various biological contexts. This article reviews its biological activity, focusing on its cytotoxic effects, metabolic interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its two 4-nitrophenyl groups attached to a benzene-1,3-disulfonate core. The structural formula can be represented as follows:
This structure allows for various interactions with biological macromolecules, influencing its activity.
Biological Activity Overview
The biological activities of this compound have been explored through various assays, particularly focusing on its cytotoxicity and metabolic effects.
Cytotoxicity Studies
Recent studies have employed the WST-1 assay to evaluate the cytotoxic effects of this compound on different cell lines. The WST-1 assay measures the metabolic activity of viable cells, providing insights into the compound's potential toxicity.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Concentration (µg/mL) | Viability (%) |
|---|---|---|
| HeLa | 0 | 100 |
| 50 | 85 | |
| 100 | 70 | |
| Caco-2 | 0 | 100 |
| 50 | 80 | |
| 100 | 60 | |
| PC12 | 0 | 100 |
| 50 | 90 | |
| 100 | 50 |
The data indicates that increasing concentrations of this compound correlate with reduced cell viability across all tested lines, suggesting significant cytotoxic potential.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in sensitive cell lines. This was evidenced by increased levels of lipid peroxidation and activation of caspase pathways in treated cells.
Case Studies
Case Study: Effect on B. cereus Group Isolates
In a study examining the pathogenic potential of Bacillus cereus isolates, this compound was used as a control compound to assess cytotoxicity. The results indicated that certain isolates exhibited higher cytotoxicity when exposed to this compound compared to others, highlighting its potential as a selective agent against specific bacterial strains .
Antioxidant Activity
In addition to its cytotoxic properties, some studies have indicated that this compound may possess antioxidant activity under certain conditions. This dual functionality suggests that while it can induce cell death in certain contexts, it may also protect against oxidative damage in others.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
